![molecular formula C22H20O2 B12559931 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone CAS No. 143355-52-6](/img/structure/B12559931.png)
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone is an organic compound with a complex structure characterized by multiple phenyl groups and a methoxymethyl substituent
Vorbereitungsmethoden
The synthesis of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone typically involves the reaction of tributyl (methoxymethyl)stannane with 4’-bromoacetophenone . This reaction proceeds under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone can be compared with similar compounds such as:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: Similar structure but with a methoxyphenoxy group instead of methoxymethyl.
1-[4-(Phenylmethoxy)phenyl]ethanone: Contains a phenylmethoxy group, differing in the substituent attached to the phenyl ring.
Eigenschaften
CAS-Nummer |
143355-52-6 |
|---|---|
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-[4-[4-[4-(methoxymethyl)phenyl]phenyl]phenyl]ethanone |
InChI |
InChI=1S/C22H20O2/c1-16(23)18-7-9-20(10-8-18)22-13-11-21(12-14-22)19-5-3-17(4-6-19)15-24-2/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
HQPYSNAVOZPCIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


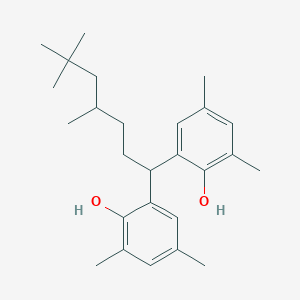
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
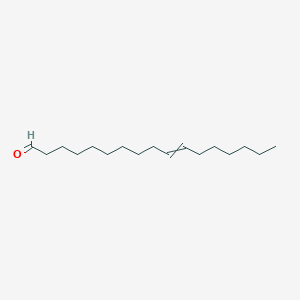
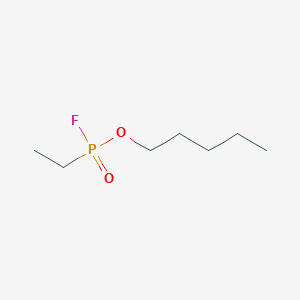
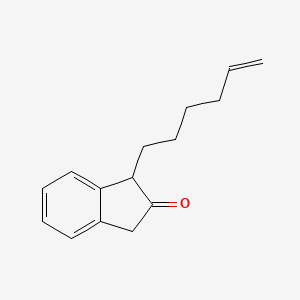
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
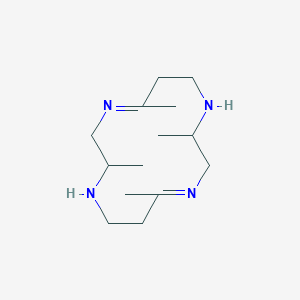
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
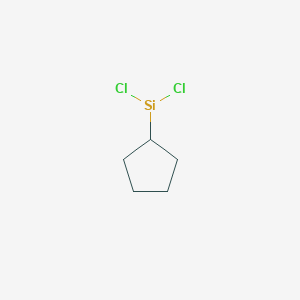
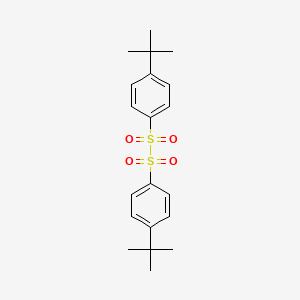
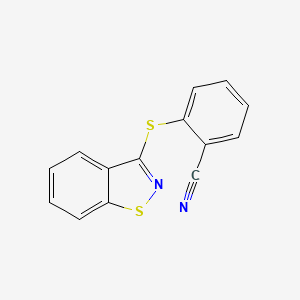
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
